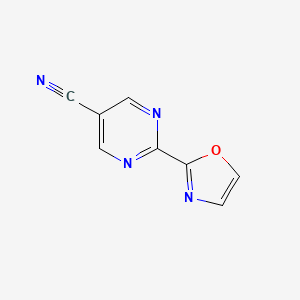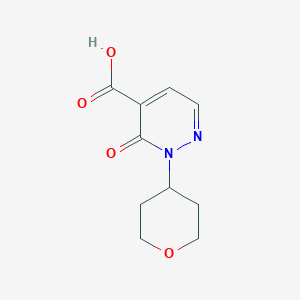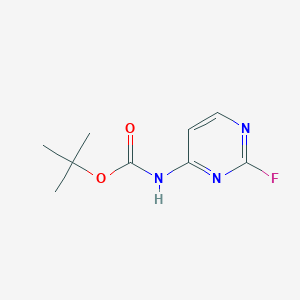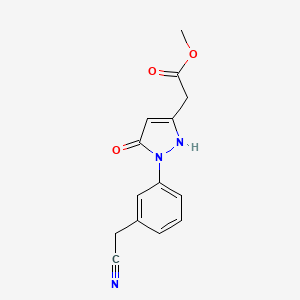
3-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile ist eine chemische Verbindung mit einer komplexen Struktur, die einen Pyrrolring beinhaltet, der mit Isopropyl- und Dimethylgruppen substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst typischerweise die Reaktion von 1-Isopropyl-2,5-dimethylpyrrol mit geeigneten Reagenzien, um die Oxopropanenitrilgruppe einzuführen. Die Reaktionsbedingungen erfordern häufig kontrollierte Temperaturen und die Verwendung von Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um die Effizienz zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken umfassen, um sicherzustellen, dass die Verbindung die erforderlichen Spezifikationen für ihre vorgesehenen Anwendungen erfüllt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile typically involves the reaction of 1-isopropyl-2,5-dimethylpyrrole with appropriate reagents to introduce the oxopropanenitrile group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die Oxopropanenitrilgruppe in andere funktionelle Gruppen umwandeln.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen einer ihrer Substituenten durch eine andere Gruppe ersetzt wird
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Lösungsmittel und manchmal Katalysatoren, um die Reaktionen zu erleichtern .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
3-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften und als Leitverbindung in der Arzneimittelentwicklung.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von this compound umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Diese Wechselwirkungen können biologische Signalwege modulieren und zu verschiedenen Effekten führen, abhängig vom Kontext seiner Verwendung. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, sind Gegenstand laufender Forschung .
Wirkmechanismus
The mechanism of action of 3-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamin
- 2-Chlor-1-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanon
- (1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol
Einzigartigkeit
3-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile ist aufgrund seines spezifischen Substitutionsschemas am Pyrrolring und des Vorhandenseins der Oxopropanenitrilgruppe einzigartig. Diese Kombination von Strukturmerkmalen verleiht ihm einzigartige chemische Eigenschaften und Reaktivität, was es für verschiedene Anwendungen in Forschung und Industrie wertvoll macht .
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
3-(2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C12H16N2O/c1-8(2)14-9(3)7-11(10(14)4)12(15)5-6-13/h7-8H,5H2,1-4H3 |
InChI-Schlüssel |
OTYKOBNISIRRMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C(C)C)C)C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786248.png)



![3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B11786270.png)



![Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11786292.png)




